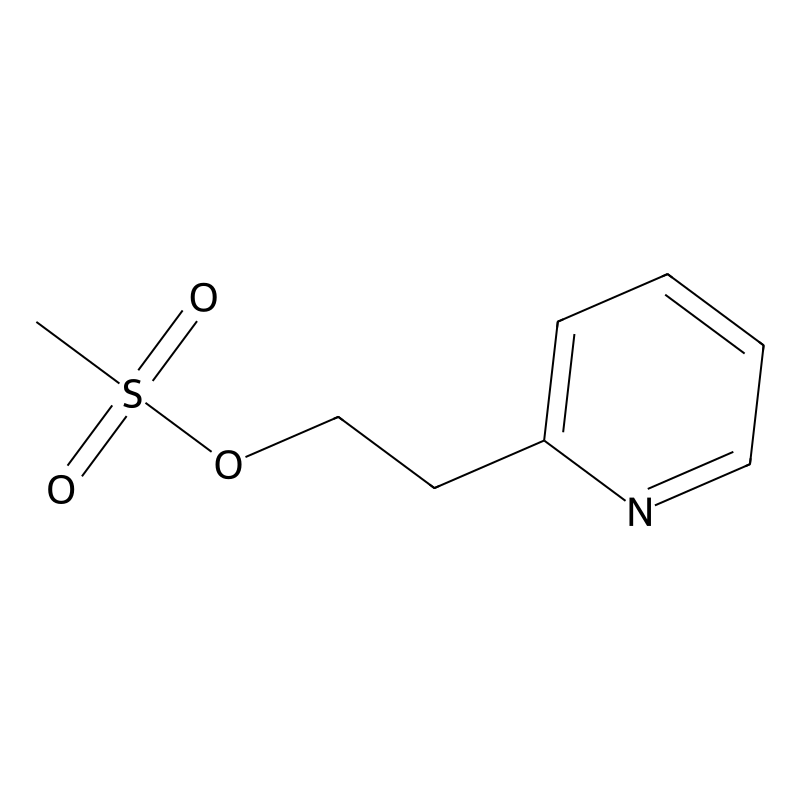

2-(Pyridin-2-yl)ethyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Pyridin-2-ylethyl methanesulfonate, also known as N-methyl-2-(pyridin-2-yl)ethylamine methanesulfonate, is a synthetic organic compound. Its synthesis involves the reaction of 2-(pyridin-2-yl)ethylamine with methanesulfonyl chloride. [Source: BLD Pharm, ""]

The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). [Source: Ambeed, ""]

Potential Biological Applications:

Research suggests that 2-pyridin-2-ylethyl methanesulfonate may have potential applications in various biological fields, although much remains to be explored. Here are some examples:

- Histamine H3 receptor antagonist: Studies indicate the compound's potential as a histamine H3 receptor antagonist, which could be relevant for research on neurological disorders and sleep regulation. [Source: Molport, ""]

- Antimicrobial activity: Limited research suggests the compound might possess some degree of antimicrobial activity, but further investigation is needed to understand its potential and mechanism of action.

2-(Pyridin-2-yl)ethyl methanesulfonate is an organic compound characterized by a pyridine ring attached to an ethyl group, which is further linked to a methanesulfonate group. Its chemical formula is and it has a molecular weight of 213.25 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the methanesulfonate group, which serves as an excellent leaving group in nucleophilic substitution reactions .

There is no current information available regarding a specific mechanism of action for 2-pyridin-2-ylethyl methanesulfonate in biological systems.

As with any new compound, it's advisable to exercise caution when handling 2-pyridin-2-ylethyl methanesulfonate. Since specific safety data is not available, one can assume potential hazards based on the functional groups:

- Skin and eye irritant: The mesylate group can be irritating to skin and eyes.

- Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.

- Potential mutagen: The pyridyl ring structure is present in some mutagens. Further investigation is needed to determine if this specific compound has mutagenic properties [].

- Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound highly susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alkoxides, typically reacting in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

- Oxidation: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Under specific conditions, the compound can be reduced to yield various products using reducing agents like lithium aluminum hydride or sodium borohydride .

Major Products Formed- From Nucleophilic Substitution: Substituted pyridine derivatives.

- From Oxidation: Pyridine N-oxides.

- From Reduction: Reduced pyridine derivatives .

Research indicates that compounds similar to 2-(Pyridin-2-yl)ethyl methanesulfonate have been evaluated for their biological activities, particularly their anti-fibrotic effects on immortalized rat hepatic stellate cells. These compounds may inhibit collagen production and expression in vitro, suggesting potential therapeutic applications in fibrotic diseases .

The synthesis of 2-(Pyridin-2-yl)ethyl methanesulfonate typically involves the reaction of 2-pyridylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems for precise control over reaction conditions .

2-(Pyridin-2-yl)ethyl methanesulfonate has several applications in organic synthesis and medicinal chemistry:

- Reagent in Organic Synthesis: Due to its excellent leaving group properties, it is used for synthesizing various substituted pyridine derivatives.

- Potential Therapeutic Agent: Its biological activity suggests possible applications in treating fibrotic diseases and other conditions where modulation of collagen production is beneficial .

Studies on similar compounds indicate that they interact with biological targets to inhibit specific activities related to fibrosis. The mode of action typically involves interference with biochemical pathways that regulate collagen synthesis and degradation, potentially leading to reduced fibrosis in affected tissues .

Similar Compounds- 2-Pyridin-2-ylethyl chloride

- Structure: Similar but with a chloride leaving group.

- Reactivity: Less effective in nucleophilic substitutions compared to the methanesulfonate derivative.

- 2-Pyridin-2-ylethyl bromide

- Structure: Similar but with a bromide leaving group.

- Reactivity: Comparable to chloride but generally more reactive than chloride.

- 2-Pyridin-2-ylethyl tosylate

- Structure: Similar but with a tosylate leaving group.

- Reactivity: Offers good leaving ability but less favorable than methanesulfonate.

Uniqueness

- Structure: Similar but with a chloride leaving group.

- Reactivity: Less effective in nucleophilic substitutions compared to the methanesulfonate derivative.

- Structure: Similar but with a bromide leaving group.

- Reactivity: Comparable to chloride but generally more reactive than chloride.

- Structure: Similar but with a tosylate leaving group.

- Reactivity: Offers good leaving ability but less favorable than methanesulfonate.

The uniqueness of 2-(Pyridin-2-yl)ethyl methanesulfonate lies in the superior leaving ability of the methanesulfonate group compared to other leaving groups such as chloride or bromide. This property enhances its utility as a reagent in organic synthesis, allowing for more efficient nucleophilic substitutions and broader applications in chemical research and development .